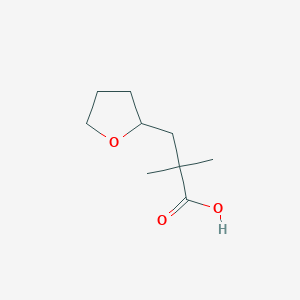
2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid
Übersicht
Beschreibung
“2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid” is a chemical compound with the molecular formula C9H16O3 . It is also known by other names such as “2-Furanpropanoic acid, tetrahydro-α,α-dimethyl-” and "2,2-Dimethyl-3-(tetrahydrofuran-2-yl)propanoic acid" .
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. The molecular weight of “this compound” is 172.22 . For a detailed molecular structure, it’s recommended to refer to specialized databases or software that can generate a 3D structure based on the molecular formula.Wissenschaftliche Forschungsanwendungen
Selective Esterifications in Organic Synthesis
A derivative, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate (5b), exhibited significant effects on selective esterifications of primary alcohols. This derivative allows for the esterification of a broad range of carboxylic acids with primary alcohols in a water-containing solvent, highlighting its utility in organic synthesis. The derivative can be removed post-reaction through simple basic or acidic aqueous workup, demonstrating its practical applications in the selective formation of esters (Wang et al., 2012).
Synthesis of β-Amino Acids
Research on stereocontrolled transformation of d- and l-glyceraldehyde into 3-amino-2-(2′,2′-dimethyl-1′,3′-dioxolan-4′-yl)propanoic acids represents a novel synthesis method for β-amino acids. This method involves a stereoselective Michael addition, showcasing the potential of 2,2-dimethyl derivatives in synthesizing complex amino acid structures, which are valuable in peptide chemistry and drug design (Fernandez et al., 2006).
Chiral Separations
A study on the chiral supercritical fluid chromatography (SFC) separation of racemic 2,2-dimethyl-3-aryl-propanoic acids without the use of acidic additives showcases the compound's role in facilitating enantiomeric separations. This work emphasizes the importance of 2,2-dimethyl derivatives in chiral analysis and separation sciences, providing a green chemistry approach to resolving racemic mixtures without the need for harsh chemicals (Wu et al., 2016).
Novel Synthesis Applications
The Suzuki-Miyaura reaction application in synthesizing novel oxolan-2-one derivatives through the reactions of 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one with arylboronic acids underlines the compound's versatility in creating new chemical entities. This research highlights its utility in organic synthesis, particularly in generating structurally diverse molecules for various scientific applications (Ghochikyan et al., 2019).
Peptide Coupling in Aqueous Media
An Oxyma derivative, closely related to 2,2-dimethyl-3-(oxolan-2-yl)propanoic acid, was found effective for amide-forming reactions in water, enabling the synthesis of peptides without measurable racemization. This underscores the derivative's potential in peptide synthesis, offering a water-compatible method that can simplify the purification process and enhance yield efficiency (Wang, Kurosu, & Wang, 2012).
Biochemische Analyse
Biochemical Properties
2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been shown to impact gene expression, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function. Long-term studies have also observed its impact on cellular processes in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence metabolic flux and the levels of specific metabolites. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is important for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules, ultimately influencing cellular processes .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,8(10)11)6-7-4-3-5-12-7/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDAAHASUINXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone](/img/structure/B1467915.png)

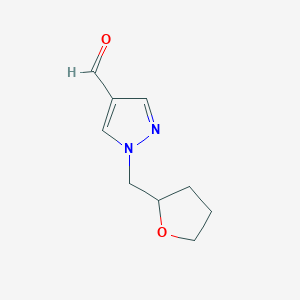
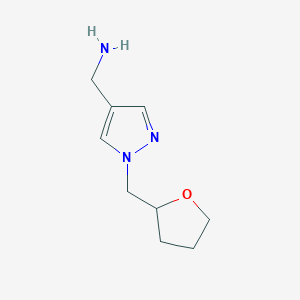
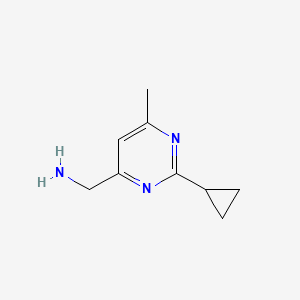
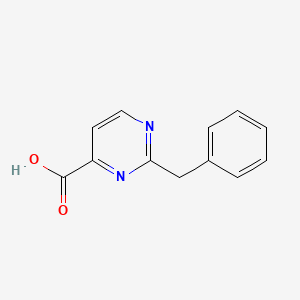
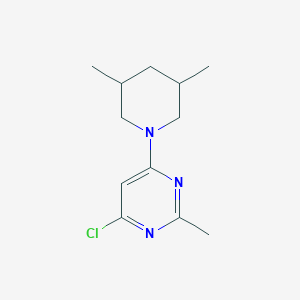
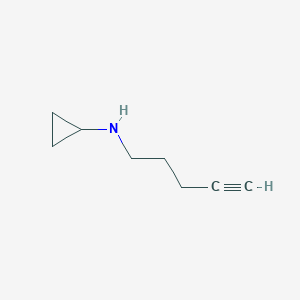
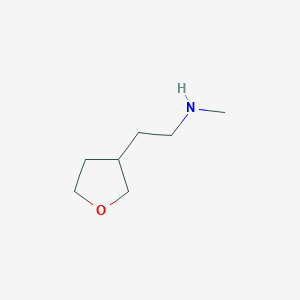

![methyl({3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467933.png)
![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)
![methyl({1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1467936.png)
![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)
